molecular formula C15H17FN4O2S B12390081 Jzp-MA-11

Jzp-MA-11

Cat. No.: B12390081
M. Wt: 336.4 g/mol
InChI Key: NLWSYKNCVGFXOV-UHFFFAOYSA-N
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Description

Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .

Preparation Methods

The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .

Chemical Reactions Analysis

Jzp-MA-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Jzp-MA-11 has a wide range of scientific research applications, including:

Mechanism of Action

Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .

Comparison with Similar Compounds

Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:

This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.

Properties

Molecular Formula

C15H17FN4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate

InChI

InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3

InChI Key

NLWSYKNCVGFXOV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3

Origin of Product

United States

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